![molecular formula C6H12O6 B583905 D-[1-2H]Mannose CAS No. 288846-86-6](/img/structure/B583905.png)

D-[1-2H]Mannose

概要

説明

D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in fruits and vegetables and is known for its low-calorie and non-toxic properties .

作用機序

Target of Action

D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . These bacteria are the major cause of urinary tract infections (UTIs), particularly in adult women .

Mode of Action

This compound acts by inhibiting the adhesion of bacteria to the urothelium . It mimics urothelial barrier function by binding free D-mannose in the urine rather than proteins on the vesical cell’s surface . As a result, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .

Biochemical Pathways

D-Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate . This process is part of the mannose metabolism pathway, which plays a crucial role in the formation of N-linked oligosaccharides of glycoproteins .

Result of Action

The primary result of D-Mannose’s action is the prevention of bacterial adhesion to the urothelium, thereby reducing the incidence of UTIs . This anti-adhesive effect of D-Mannose is particularly beneficial in managing recurrent UTIs, offering an alternative approach to antibiotic treatment .

Action Environment

The efficacy and stability of D-Mannose can be influenced by various environmental factors. For instance, regional differences in antibiotic resistance can impact the effectiveness of D-Mannose as an alternative treatment for UTIs . .

生化学分析

Biochemical Properties

D-[1-2H]Mannose interacts with various enzymes, including D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose 2-epimerase (CEase), and D-mannose 2-epimerase (MEase) . These enzymes are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production .

Cellular Effects

This compound exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It influences cell function by promoting insulin secretion and aiding treatment for a deficiency in phosphomannose isomerase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes. For instance, it acts as a substrate for D-mannose-producing enzymes, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that D-mannose production using chemical synthesis and plant extraction cannot meet the requirements of the industry .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as LIase, MIase, CEase, and MEase, which play crucial roles in D-mannose production .

準備方法

Synthetic Routes and Reaction Conditions: D-[1-2H]Mannose can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . These enzymes catalyze the conversion of D-glucose or D-fructose to D-mannose under specific conditions.

Industrial Production Methods: Industrial production of D-mannose typically involves extraction from natural sources such as fruits, herbs, and palm. The main extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis . For example, D-mannose can be extracted from palm kernel using acid hydrolysis, followed by purification processes to obtain the desired product .

化学反応の分析

Types of Reactions: D-[1-2H]Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thiol-ene click reaction, where allyl and propargyl D-mannose derivatives react with thiols and azides to form polyhydroxyl sulfides and triazoles .

Common Reagents and Conditions: Common reagents used in the reactions of D-mannose include thiols, azides, and metal catalysts. For example, the propargylation of D-mannose can be achieved using tin-mediated propargylation

特性

IUPAC Name |

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QBVPYQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

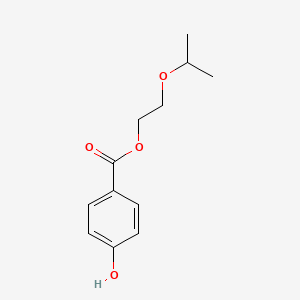

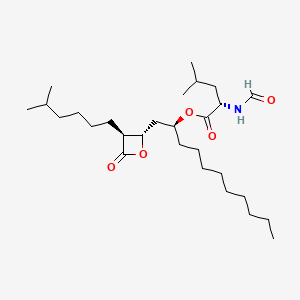

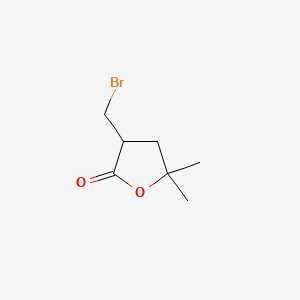

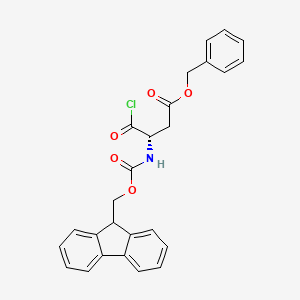

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。